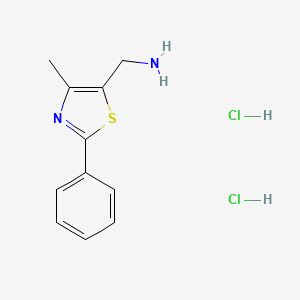

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride

Description

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride (CAS: Not explicitly stated in evidence but inferred from structural analogs) is a thiazole-derived compound with a methanamine group at position 5 of the heterocyclic ring. Key features include:

- Molecular Formula: C₁₁H₁₄Cl₂N₂S

- Molecular Weight: 277.22 g/mol

- Purity: ≥95%

- Structural Features: A 4-methyl and 2-phenyl substitution on the thiazole ring, with a dihydrochloride salt form enhancing solubility and stability.

Thiazole derivatives are valued in medicinal chemistry for their bioactivity, including antimicrobial, antiviral, and kinase inhibitory properties. The dihydrochloride salt form improves aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.2ClH/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9;;/h2-6H,7,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUROHCWJNNSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate starting materials to form the thiazole ring. This can be achieved by reacting a thiourea derivative with an α-haloketone under acidic conditions.

Substitution Reactions: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the thiazole intermediate.

Methylation: The methyl group is added to the thiazole ring via a methylation reaction, often using methyl iodide or a similar methylating agent.

Amination: The final step involves the introduction of the methanamine group. This can be done by reacting the thiazole derivative with formaldehyde and ammonium chloride under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the thiazole ring or the phenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine. Reducing agents such as lithium aluminum hydride are often used.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and other electrophiles.

Major Products

Oxidation: Oxidized derivatives of the thiazole or phenyl ring.

Reduction: Primary amine derivatives.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

It appears that information regarding the applications of the specific compound "(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride" is limited. However, insights can be drawn from studies on related thiazole compounds.

Here's what can be gathered from the search results:

1. Compound Identification and Properties

- (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine This compound has several synonyms and identifiers, including CAS number 165735-95-5 .

- Molecular Formula The molecular formula is C11H12N2S .

- Hazards It is labeled as harmful if swallowed and causes skin irritation .

- This compound This is another form of the compound, with the molecular formula C11H12N2S.2ClH .

2. Related Research on Thiazole Derivatives

- Antimicrobial Activity Research suggests that compounds containing thiazole exhibit antimicrobial properties, effective against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. Modifications to the thiazole ring can enhance antibacterial efficacy.

- Anticancer Activity Compounds with structural features similar to the query compound have shown cytotoxicity against cancer cell lines such as lung cancer (A549), breast cancer (MCF7), and fibrosarcoma (HT1080). The mechanism may involve the induction of apoptosis and cell cycle arrest.

- Case Studies One study demonstrated the significant activity of thiazole derivatives against MRSA strains, with MIC values lower than traditional antibiotics. Another study showed a reduction in cell viability in cancer cell lines at concentrations above 10 µM.

- Other Thiazole Derivatives

3. Potential Applications

Based on the characteristics of thiazole derivatives, this compound may have potential applications in:

- Antimicrobial Research: As a building block for developing new antimicrobial agents.

- Anticancer Research: For creating new compounds with antitumor activity.

- Chemical Synthesis: As a reagent or intermediate in chemical synthesis.

4. Safety Information

Mechanism of Action

The mechanism by which (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Varied Substituents

N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine Dihydrochloride

- CAS : 937667-91-9

- Molecular Formula : C₁₄H₁₇Cl₂N₃S

- Molecular Weight: Not explicitly stated (estimated ~330 g/mol)

- Key Differences : Cyclopropanamine substitution replaces methanamine.

(1,3-Thiazol-5-yl)methanamine Dihydrochloride

- CAS : 1556117-35-1

- Molecular Weight : 201.12 g/mol

- Key Differences : Lacks 4-methyl and 2-phenyl groups.

- Impact : Simplified structure reduces molecular weight and lipophilicity, likely decreasing membrane permeability compared to the target compound.

[4-(2H-1,2,3,4-Tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine Dihydrochloride

Heterocyclic Analogs with Modified Cores

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride

Positional Isomers and Halogenated Derivatives

(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride

Functional Group Modifications

{[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine Dihydrochloride

- CAS: Not explicitly stated

- Key Differences : Methoxymethyl substituent at position 2 instead of phenyl.

Research Findings and Implications

- Electronic Effects : Chlorine and methyl groups influence electron density, affecting binding to targets like kinases.

- Bioisosterism : Tetrazole substitution (CAS 2138518-26-8) mimics carboxylates, useful in optimizing drug candidates.

- Solubility : Dihydrochloride salts universally enhance solubility, critical for in vivo applications.

Biological Activity

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, including antitumor and anticonvulsant effects, as well as its mechanism of action based on current research findings.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₄Cl₂N₂S

- Molecular Weight : 277.22 g/mol

- CAS Number : 2095409-47-3

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Thiazoles are known to exhibit cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | < 10 | Induction of apoptosis |

| Other thiazole derivatives | U251 (human glioblastoma) | 23.30 ± 0.35 | Inhibition of Bcl-2 protein |

The presence of the methyl group at the para position on the phenyl ring enhances the compound's activity by increasing electron density, which is crucial for interaction with cellular targets .

Anticonvulsant Activity

Thiazole compounds have also shown promise in anticonvulsant activity. Research indicates that derivatives with specific substitutions can effectively reduce seizure activity.

The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole ring can significantly influence anticonvulsant efficacy .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Inhibition of Apoptotic Pathways : The compound may inhibit anti-apoptotic proteins like Bcl-2, promoting apoptosis in cancer cells.

- Modulation of Neurotransmitter Systems : Its anticonvulsant properties may be linked to modulation of GABAergic and glutamatergic systems, enhancing inhibitory signals in the brain.

Case Studies

Several case studies have been published demonstrating the effectiveness of thiazole derivatives in clinical and preclinical settings:

- Antitumor Efficacy in Murine Models : In vivo studies showed that thiazole derivatives significantly inhibited tumor growth in murine models, with a marked reduction in tumor size compared to controls .

- Clinical Trials for Seizure Disorders : Early-phase clinical trials indicated that thiazole-based compounds could reduce seizure frequency in patients with refractory epilepsy .

Q & A

Q. What are the standard synthetic routes for preparing (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving thiazole precursors. A general approach involves:

- Step 1 : Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane/triethylamine at 20–25°C .

- Step 2 : Purification via filtration and recrystallization (e.g., ethanol-DMF mixtures).

- Step 3 : Conversion to the dihydrochloride salt using HCl gas or aqueous HCl.

Q. Characterization Techniques :

| Method | Purpose | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm backbone structure and substituents | δ 7.2–7.8 ppm (aryl protons) |

| IR Spectroscopy | Identify functional groups (e.g., NH₂, C=N) | ~3300 cm⁻¹ (N-H stretch) |

| Elemental Analysis | Verify purity and stoichiometry | C, H, N, S, Cl within ±0.3% |

Q. Which analytical methods are critical for assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC-MS : Quantify impurities (e.g., hydrolyzed byproducts) using C18 columns and acetonitrile/water gradients .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C suggested for anhydrous forms) .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor via UV-Vis (λ ~270 nm for thiazole absorbance) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in avoiding side products like sulfoxide derivatives?

Methodological Answer: Common side reactions involve oxidation of the thiazole sulfur or over-alkylation. Mitigation strategies include:

- Solvent Selection : Use inert solvents (e.g., dioxane over DMSO) to minimize oxidation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

- Reaction Monitoring : Employ in-situ FTIR to detect intermediates and halt reactions at ~85% conversion .

Q. Data Contradiction Example :

- Reported Yield Discrepancies : 60–80% yields in dioxane vs. 40–50% in THF. This may arise from THF’s propensity to form peroxides, promoting oxidation .

Q. How should researchers design environmental fate studies to evaluate the ecological impact of this compound?

Methodological Answer: Follow frameworks like Project INCHEMBIOL :

- Phase 1 (Abiotic) : Assess hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation).

- Phase 2 (Biotic) : Use microbial degradation assays (e.g., OECD 301F) and bioaccumulation studies in Daphnia magna.

- Phase 3 (Ecotoxicology) : Test acute toxicity (LC₅₀) in algae and zebrafish embryos.

Q. Key Parameters :

| Property | Test Method |

|---|---|

| Log Kow | Shake-flask HPLC (predict bioaccumulation) |

| Soil Adsorption | Batch equilibrium (e.g., OECD 106) |

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing novel analogs of this compound?

Methodological Answer:

- Step 1 : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

- Step 2 : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

- Step 3 : Use X-ray crystallography to resolve ambiguities in regiochemistry (e.g., thiazole vs. thiadiazole isomers) .

Q. Case Study :

- A reported δ 2.4 ppm (singlet) for the 4-methyl group may shift to δ 2.6 ppm in polar solvents due to hydrogen bonding .

Q. What theoretical frameworks guide the development of bioactivity hypotheses for this compound?

Methodological Answer:

- Ligand-Based Design : Use QSAR models to predict binding to targets like kinase enzymes or GPCRs.

- Structural Motif Alignment : Compare the thiazole core to known inhibitors (e.g., dasatinib’s thiazole moiety) .

- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to simulate interactions with active sites (e.g., ATP-binding pockets) .

Q. Data Integration :

| Approach | Tool/Resource |

|---|---|

| Docking | PDB structures (e.g., 4MKC for kinases) |

| ADMET Prediction | SwissADME, pkCSM |

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Source 1 : Replicate assays under standardized conditions (e.g., IC₅₀ in triplicate with cell lines from authenticated banks).

- Source 2 : Control for salt form differences (e.g., dihydrochloride vs. free base solubility) .

- Source 3 : Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. Example :

- A study reporting antiproliferative activity (IC₅₀ = 5 µM) may conflict with another (IC₅₀ = 20 µM) due to variations in serum content (e.g., 2% vs. 10% FBS) .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

- Chiral Resolution : Use preparative HPLC with amylose-based columns .

- Asymmetric Catalysis : Screen chiral ligands (e.g., BINAP) during key steps like imine formation .

- Crystallization Control : Optimize solvent mixtures (e.g., ethanol/water) to isolate desired diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.